6-Selenopurine

描述

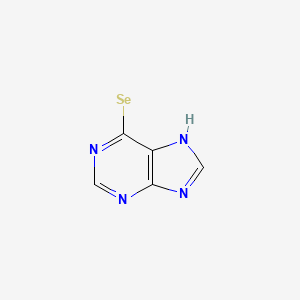

Structure

2D Structure

属性

InChI |

InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYNDYJSYBXGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967145 | |

| Record name | 1,7-Dihydro-6H-purine-6-selone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-30-4 | |

| Record name | 1,7-Dihydro-6H-purine-6-selone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purine-selone,7-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dihydro-6H-purine-6-selone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dihydro-6H-purine-6-selone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activity of 6-Selenopurine Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 6-selenopurine derivatives, with a focus on acyclic nucleoside analogues. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Synthesis of Acyclic this compound Nucleosides

The synthesis of acyclic this compound nucleosides typically starts from a modified purine base, such as 6-chloropurine or 2-amino-6-chloropurine. These precursors undergo a nucleophilic substitution reaction with a custom-synthesized acyclic side chain containing a selenium moiety.

A general synthetic approach involves the initial preparation of a diselenide compound from a bromo-alcohol precursor. This diselenide is then reduced and reacted with methylene bromide to form a glycosyl donor. Finally, the glycosyl donor is condensed with the appropriate purine base to yield the target acyclic selenopurine nucleoside.[1][2] Subsequent modifications at the C6 position of the purine ring can be performed to generate a variety of analogues.[1][2]

Caption: Synthetic workflow for acyclic this compound nucleosides.

Detailed Experimental Protocols

General Procedure for the Synthesis of the Glycosyl Donor (e.g., from 2-Bromoethanol): 2-Bromoethanol is treated with selenium dianion, prepared in situ by heating selenium powder and hydrazine hydrate in an aqueous potassium hydroxide solution, to afford the corresponding diselenide.[2] The diselenide is then protected, for instance, with a tert-butyldiphenylsilyl (TBDPS) group. Subsequent treatment with sodium borohydride followed by trapping with methylene bromide yields the glycosyl donor.[1]

General Procedure for Base Condensation: A suspension of potassium carbonate, 18-crown-6, and 6-chloropurine (or 2-amino-6-chloropurine) in N,N-dimethylformamide (DMF) is stirred under a nitrogen atmosphere at 85 °C for 3 hours.[1] To this mixture, a solution of the glycosyl donor in DMF is added, and the reaction mixture is stirred at 55 °C for 7 hours.[1] The mixture is then filtered and the solvent evaporated to yield the crude product, which is further purified.[1]

General Procedure for Conversion of 6-Chloro Derivatives to 6-Seleno Derivatives: A solution of the 6-chloro derivative, 2-mercaptoethanol, and sodium methoxide in methanol is refluxed for 4 days at 75 °C.[1] After the reaction is complete, the mixture is cooled and neutralized with acetic acid.[1] The product is then isolated and purified.[1]

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy. Physical properties such as melting point and elemental analysis are also determined to confirm the identity and purity of the compounds.

Spectroscopic and Physical Data

The following table summarizes the characterization data for selected acyclic this compound nucleosides.

| Compound | Molecular Formula | M.p. (°C) | UV (MeOH) λmax (nm) | 1H-NMR (400 MHz, Solvent) δ (ppm) | 13C-NMR (100 MHz, Solvent) δ (ppm) | MS (ESI) m/z |

| 21 | C9H12ClN5O2Se | 160–162 | 310 | 8.18 (s, 1H), 5.45 (s, 2H), 3.85–3.76 (m, 4H), 3.3–3.33 (m, 1H) (CD3OD) | 162.1, 155.5, 152.3, 144.7, 125.6, 71.8, 64.4, 48.8, 35.0 (CD3OD + CDCl3) | 337.9915 [M+H]+ |

| 4d | C9H13N5O3Se | 204–207 | 258 | 10.69 (br s, 1H), 7.78 (s, 1H), 6.59 (s, 2H), 5.5 (s, 2H), 4.84 (t, J = 5.3 Hz, 2H), 3.69–3.64 (m, 2H), 3.62-3.56 (m, 2H), 3.21–3.16 (m, 1H) (DMSO-d6) | 156.8, 153.8, 150.9, 137.0, 116.6, 61.6, 47.0, 32.8 (DMSO-d6) | 320.0254 [M+H]+ |

Biological Activity

Acyclic this compound nucleosides have been evaluated for their antiviral activities, particularly against herpes viruses. The bioisosteric replacement of oxygen with selenium in acyclic nucleoside analogues like acyclovir and ganciclovir has been a key rationale for their design.[1][2]

Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of a key this compound derivative.

| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50 in HEL299 cells, µM) |

| Seleno-acyclovir (4a) | HSV-1 | 1.47 | > 100 |

| Seleno-acyclovir (4a) | HSV-2 | 6.34 | > 100 |

As shown in the table, seleno-acyclovir (4a) exhibits potent anti-herpes simplex virus (HSV)-1 and HSV-2 activities with no significant cytotoxicity up to 100 µM.[3][4]

Proposed Mechanism of Action

The antiviral mechanism of acyclic selenopurine nucleosides is believed to be similar to that of their oxygen-containing counterparts like acyclovir. It is proposed that these compounds act as prodrugs that are selectively activated in virus-infected cells.

Caption: Proposed mechanism of antiviral action.

The acyclic selenopurine nucleoside is first phosphorylated by a viral-encoded thymidine kinase to its monophosphate form.[1] This initial step is crucial for the selectivity of the drug, as the viral kinase is much more efficient at phosphorylating the prodrug than host cell kinases. Subsequently, host cell kinases further phosphorylate the monophosphate to its di- and triphosphate forms.[1] The resulting triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1]

References

- 1. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents [mdpi.com]

- 4. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Selenopurine: A Technical Guide to a Promising 6-Mercaptopurine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Selenopurine (6-SP) is a purine analog and a selenium-containing counterpart to the well-established antimetabolite and immunosuppressive drug, 6-mercaptopurine (6-MP). Structurally, 6-SP substitutes the sulfur atom in 6-MP with a selenium atom. This substitution significantly influences its physicochemical properties and biological activity. This technical guide provides an in-depth overview of this compound, focusing on its comparative analysis with 6-mercaptopurine, its mechanism of action, relevant signaling pathways, and experimental protocols for its study.

Comparative Analysis: this compound vs. 6-Mercaptopurine

While both compounds exert their effects by interfering with nucleic acid synthesis, there are notable differences in their potency, toxicity, and metabolic fate.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the cytotoxic and toxicological profiles of this compound and 6-mercaptopurine.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Reference |

| K-562 (Chronic Myelogenous Leukemia) | 6-Mercaptopurine | 3.94 | [1] |

| CCRF-CEM (Acute Lymphoblastic Leukemia) | 6-Mercaptopurine | 1 | [2] |

| HepG2 (Hepatocellular Carcinoma) | 6-Mercaptopurine | 9.6 µg/mL (~63 µM) | [3] |

| HCT116 (Colorectal Carcinoma) | 6-Mercaptopurine | 16.7 µg/mL (~110 µM) | [3] |

| MCF-7 (Breast Adenocarcinoma) | 6-Mercaptopurine | 12.8 µg/mL (~84 µM) | [3] |

| L1210 (Mouse Leukemia) | This compound | Comparable to 6-MP | [4] |

| L1210 (Mouse Leukemia) | 6-Mercaptopurine | Comparable to 6-SP | [4] |

Table 2: Comparative Toxicity (LD50 Values) in Mice

| Compound | Administration Route | LD50 (mg/kg) | Reference |

| This compound | Single Intraperitoneal Injection | 160 ± 37 | [5] |

| This compound | Daily Intraperitoneal Injection (7 days) | 44.5 ± 12 | [5] |

| 6-Mercaptopurine | Daily Intraperitoneal Injection (7 days) | 140 ± 40 | [5] |

From this data, this compound appears to be more toxic than 6-mercaptopurine upon repeated administration in mice.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both 6-mercaptopurine and, presumably, this compound involves their metabolic conversion to fraudulent nucleotides that disrupt DNA and RNA synthesis.

Metabolic Activation and Incorporation

6-Mercaptopurine is metabolized via three main pathways.[6] A key pathway involves its conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 6-thioinosine monophosphate (TIMP). TIMP can then be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. It is hypothesized that this compound follows a similar metabolic activation pathway, forming 6-seleno-in-osine monophosphate and subsequently selenoguanine nucleotides.

Inhibition of De Novo Purine Synthesis

Metabolites of 6-mercaptopurine, such as methylthioinosine monophosphate (meTIMP), are potent inhibitors of the de novo purine synthesis pathway.[7] This inhibition depletes the pool of normal purine nucleotides necessary for nucleic acid synthesis. This compound and its metabolites are also expected to interfere with this critical pathway.

Signaling Pathway Modulation

While specific signaling pathways modulated by this compound are not yet well-elucidated, the effects of 6-mercaptopurine on cellular signaling can provide a framework for future investigation. 6-MP has been shown to influence various signaling cascades involved in cell proliferation and apoptosis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 6-chloropurine with a selenium nucleophile.

Protocol: Synthesis of this compound from 6-Chloropurine

-

Materials: 6-chloropurine, sodium hydroselenide (NaHSe) or selenourea, solvent (e.g., ethanol).

-

Procedure: a. Dissolve 6-chloropurine in the chosen solvent. b. Add a solution of the selenium nucleophile (e.g., NaHSe, prepared in situ from selenium metal and sodium borohydride, or selenourea) to the 6-chloropurine solution. c. Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: a. Culture the desired cancer cell line in appropriate media. b. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound and 6-mercaptopurine in culture medium. b. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Conclusion and Future Directions

This compound presents itself as a compelling analog of 6-mercaptopurine with comparable anticancer activity against certain cell lines. However, the limited availability of comprehensive comparative data, particularly regarding its cytotoxicity across a broader range of cancer cell lines, its specific effects on signaling pathways, and its pharmacokinetic profile, highlights the need for further research. Future studies should focus on direct, head-to-head comparisons with 6-mercaptopurine to fully elucidate its therapeutic potential and delineate its unique pharmacological properties. The development of more detailed experimental protocols for its biological evaluation and a deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discover.nci.nih.gov [discover.nci.nih.gov]

The Dawn of Selenopurines: A Technical Guide to the Discovery and History of 6-Selenopurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer chemotherapy, the development of purine analogs remains a cornerstone of therapeutic strategies. Among these, the journey of 6-selenopurine, a selenium-containing analog of the clinically vital drug 6-mercaptopurine, offers a compelling narrative of bioisosteric replacement and the relentless pursuit of more potent and selective anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that introduced this compound to the scientific community. It is intended to serve as a comprehensive resource, detailing the original synthesis, mechanism of action, and early preclinical assessments of this pioneering compound.

Discovery and Historical Context

The story of this compound begins in the mid-20th century, a period of burgeoning research into antimetabolites as cancer therapeutics. Building on the success of 6-mercaptopurine, synthesized by George Hitchings and Gertrude Elion, researchers began to explore the impact of substituting sulfur with its heavier chalcogen counterpart, selenium. The rationale was rooted in the principle of bioisosterism, where the substitution of one atom or group for another with similar electronic and steric properties could modulate the biological activity of a molecule.

The seminal work on this compound was conducted by Dr. Henry G. Mautner at the Department of Pharmacology, Yale University School of Medicine. In 1956, Mautner reported the first successful synthesis of this compound, paving the way for its biological evaluation[1]. This discovery was a significant step in expanding the chemical diversity of purine analogs and understanding the structure-activity relationships within this class of compounds.

Subsequent studies in the late 1950s focused on elucidating the antitumor properties of this compound. Early preclinical investigations in mouse models of leukemia demonstrated its activity, which was comparable in some respects to 6-mercaptopurine[2]. However, these initial studies also highlighted differences in toxicity and efficacy profiles between the two analogs, sparking further research into the unique biological consequences of selenium incorporation.

Experimental Protocols

Original Synthesis of this compound (Mautner, 1956)

The pioneering synthesis of this compound was achieved through the reaction of 6-chloropurine with sodium hydroselenide. The detailed experimental protocol, as described in Mautner's 1956 publication in the Journal of the American Chemical Society, is outlined below.

Materials:

-

6-Chloropurine

-

Absolute ethanol

-

Hydrogen selenide (H₂Se) gas

-

Sodium ethoxide

-

Glacial acetic acid

Procedure:

-

A solution of sodium hydroselenide (NaHSe) was prepared by passing a stream of hydrogen selenide gas through a solution of sodium ethoxide in absolute ethanol until saturation. The entire apparatus was maintained under a nitrogen atmosphere to prevent oxidation of the highly reactive hydroselenide.

-

To this freshly prepared solution of sodium hydroselenide, a solution of 6-chloropurine in absolute ethanol was added.

-

The reaction mixture was refluxed for a specified period. The progress of the reaction was monitored by the precipitation of sodium chloride.

-

After the reaction was complete, the mixture was cooled, and the precipitated sodium chloride was removed by filtration.

-

The filtrate was then carefully acidified with glacial acetic acid to a pH of approximately 6.

-

Upon acidification, this compound precipitated from the solution as a crystalline solid.

-

The product was collected by filtration, washed with cold ethanol, and dried under vacuum.

Purification:

The crude this compound was purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Data Presentation

Preclinical Data from Early Studies

The initial preclinical evaluations of this compound provided valuable comparative data against its sulfur analog, 6-mercaptopurine. The following table summarizes key quantitative findings from a 1958 study by Mautner and Jaffe.

| Parameter | This compound | 6-Mercaptopurine | Animal Model | Reference |

| LD₅₀ (Single I.P. dose) | 160 ± 37 mg/kg | - | Mice | [2] |

| LD₅₀ (Daily I.P. for 7 days) | 44.5 ± 12 mg/kg | 140 ± 40 mg/kg | Mice | [2] |

| Inhibition of Leukemia L1210 | Comparable to 6-mercaptopurine | - | Mice | [2] |

| Efficacy against Leukemia L5178-Y | Less effective and more toxic than 6-mercaptopurine | - | Mice | [2] |

| Efficacy against Sarcoma 180 | Less effective and more toxic than 6-mercaptopurine | - | Mice | [2] |

| Stability at 37°C (aqueous buffer) | ~50% decomposition in 6 hours | Negligible decomposition in 72 hours | In vitro | [2] |

Mechanism of Action and Signaling Pathways

The cytotoxic mechanism of this compound is believed to be analogous to that of 6-mercaptopurine, acting as a purine antimetabolite. The core of its activity lies in its intracellular conversion to active selenonucleotides, which subsequently disrupt nucleic acid synthesis and function.

Metabolic Activation Pathway

The metabolic activation of this compound is a critical determinant of its cytotoxic effects. The pathway involves a series of enzymatic conversions, with the initial and rate-limiting step catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Synthesis

The following diagram illustrates the logical workflow for the original synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Clinical Development and Future Perspectives

Despite its early discovery and interesting preclinical profile, this compound has not progressed into clinical trials for the treatment of cancer. The reasons for this are likely multifactorial, including its observed higher toxicity in some models compared to 6-mercaptopurine and the subsequent development of other, more effective chemotherapeutic agents. The inherent instability of this compound in aqueous solutions may have also posed formulation and drug delivery challenges.

However, the story of this compound remains highly relevant. It stands as a testament to the power of bioisosteric replacement in medicinal chemistry and has inspired the synthesis and investigation of a wide array of other organoselenium compounds, including selenoguanine and various selenonucleosides, for anticancer and antiviral applications. The unique properties of selenium, including its potential for redox modulation and its distinct chemical reactivity compared to sulfur, continue to make it an intriguing element for the design of novel therapeutic agents.

Future research in this area may focus on developing more stable and targeted delivery systems for selenopurines or on exploring their potential in combination therapies. The foundational work on this compound laid the groundwork for these future endeavors and remains a critical chapter in the history of purine antimetabolites.

Conclusion

The discovery of this compound by Henry Mautner in 1956 marked a significant milestone in the field of medicinal chemistry and cancer research. As a pioneering example of a selenium-containing purine analog, its synthesis and initial biological evaluation provided valuable insights into the structure-activity relationships of antimetabolites. While it did not ultimately translate into a clinical therapeutic, the foundational knowledge gained from the study of this compound has had a lasting impact, influencing the design and development of subsequent generations of purine analogs and other organoselenium compounds with therapeutic potential. This technical guide serves to document and preserve the critical scientific contributions that brought this fascinating molecule to light.

References

6-Selenopurine: A Technical Deep Dive into its Biochemical Disruptions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Selenopurine (6-SP) is a synthetic purine analogue that has garnered significant interest in the scientific community for its potential as an anticancer and antiviral agent. Structurally similar to the endogenous purine hypoxanthine and the therapeutic agent 6-mercaptopurine (6-MP), this compound exerts its biological effects by interfering with fundamental biochemical pathways, primarily purine metabolism and nucleic acid synthesis. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Metabolic Activation and Pathway Interference

This compound itself is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and antiviral effects. The primary pathway for this activation is the purine salvage pathway, which is followed by the disruption of de novo purine synthesis and incorporation into nucleic acids.

Metabolic Activation of this compound

The initial and critical step in the activation of this compound is its conversion to this compound ribonucleotide (6-seleno-inosine monophosphate, 6-Se-IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.

Further phosphorylation of 6-Se-IMP by cellular kinases leads to the formation of 6-selenoinosine diphosphate (6-Se-IDP) and triphosphate (6-Se-ITP). Moreover, 6-Se-IMP can be converted by IMP dehydrogenase (IMPDH) and subsequently GMP synthetase to 6-selenoguanosine monophosphate (6-Se-GMP), which is then phosphorylated to 6-selenoguanosine diphosphate (6-Se-GDP) and triphosphate (6-Se-GTP). These seleno-nucleotides are the primary active metabolites responsible for the compound's biological activity.

Disruption of De Novo Purine Biosynthesis

The active metabolites of this compound are potent inhibitors of several key enzymes in the de novo purine synthesis pathway. This inhibition leads to a depletion of the cellular pools of normal purine nucleotides, which are essential for DNA and RNA synthesis, as well as for various other metabolic processes.

The primary target for feedback inhibition is phosphoribosyl pyrophosphate amidotransferase (PPAT) , the rate-limiting enzyme of the de novo purine synthesis pathway.[3][4] 6-Seleno-IMP and 6-seleno-GMP can act as feedback inhibitors of this enzyme, reducing the overall rate of purine production.

Incorporation into Nucleic Acids

A significant component of this compound's cytotoxic mechanism involves the incorporation of its triphosphate metabolites, primarily 6-selenoguanosine triphosphate (6-Se-GTP), into both DNA and RNA.[3][5] The incorporation of these fraudulent nucleotides disrupts the normal structure and function of nucleic acids, leading to:

-

Chain termination: The presence of a selenium atom can alter the phosphodiester bond stability and lead to premature termination of DNA or RNA synthesis.

-

Errors in replication and transcription: The altered base pairing properties of selenopurines can cause misincorporation of nucleotides during subsequent rounds of replication or transcription, leading to mutations.

-

Induction of apoptosis: The accumulation of DNA damage triggers cellular stress responses and can ultimately lead to programmed cell death (apoptosis).

Antiviral Activity

The antiviral activity of this compound and its acyclic nucleoside analogues is primarily attributed to the inhibition of viral DNA polymerases.[6][7] The triphosphate forms of these selenopurine analogues act as competitive inhibitors of the natural deoxynucleoside triphosphates (dNTPs), particularly dGTP. By binding to the active site of the viral DNA polymerase, they prevent the incorporation of the correct nucleotide, thereby halting viral DNA replication.[8] Some acyclic selenopurine nucleosides have shown potent activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[6][9]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives.

Table 1: Cytotoxicity of Selenopurine Derivatives

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Seleno-acyclovir (4a) | HSV-1 (F) | Antiviral Assay | 1.47 | [6] |

| Seleno-acyclovir (4a) | HSV-2 (MS) | Antiviral Assay | 6.34 | [6] |

| 2,6-diaminopurine derivative (4e) | HCMV (Davis) | Antiviral Assay | >100 (moderately active) | [6] |

| This compound arabinoside | L-5178Y (murine leukemia) | Cytotoxicity Assay | Reported as having some cytotoxicity | [10] |

Table 2: Antiviral Activity of Acyclic Selenopurine Nucleosides

| Compound | Virus | EC50 (µM) | Reference |

| Seleno-acyclovir (4a) | HSV-1 (F) | 1.47 | [6] |

| Seleno-acyclovir (4a) | HSV-2 (MS) | 6.34 | [6] |

Experimental Protocols

Determination of 6-Thioguanine Nucleotides in Red Blood Cells (Adaptable for 6-Selenoguanine Nucleotides)

This method, originally developed for 6-thioguanine nucleotides, can be adapted for the analysis of 6-selenoguanine nucleotides due to their structural similarity.[11][12][13][14][15]

1. Sample Preparation:

-

Collect red blood cells (RBCs) and lyse them with distilled water.

-

Precipitate proteins with perchloric acid.

-

Centrifuge to pellet the protein debris.

2. Hydrolysis:

-

Heat the supernatant at 100°C for 1 hour to hydrolyze the nucleotide metabolites to their corresponding bases (e.g., 6-selenoguanine).

3. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a phosphate buffer and an organic solvent like methanol or acetonitrile is typically used.[16][17][18][19][20]

-

Detection: UV detection at a wavelength appropriate for the selenopurine base (e.g., around 340 nm).

-

Quantification: Compare the peak area of the sample to a standard curve of the corresponding selenopurine base.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.[21][22]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a multifaceted compound with significant potential in cancer and viral chemotherapy. Its mechanism of action hinges on its metabolic conversion to active selenonucleotides that disrupt de novo purine synthesis and are incorporated into nucleic acids, ultimately leading to cell death. Further research focusing on detailed kinetic studies of enzyme inhibition and the precise quantification of nucleic acid incorporation will be crucial for optimizing its therapeutic application and for the development of novel, more selective selenopurine-based drugs.

References

- 1. droracle.ai [droracle.ai]

- 2. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connecting dots between nucleotide biosynthesis and DNA lesion repair/bypass in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of 6-thioguanine nucleotide, a major metabolite of azathioprine, 6-mercaptopurine and 6-thioguanine, in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood. | Semantic Scholar [semanticscholar.org]

- 16. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cores.emory.edu [cores.emory.edu]

- 18. longdom.org [longdom.org]

- 19. Analysis of purine ribonucleotides and deoxyribonucleotides in cell extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. separationmethods.com [separationmethods.com]

- 21. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

In Vitro Anticancer Effects of 6-Selenopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the in vitro anticancer effects of 6-selenopurine is limited. This guide summarizes the available information on this compound derivatives and provides a comprehensive framework based on the well-studied analogous compound, 6-mercaptopurine (6-MP), to inform future research directions.

Introduction

This compound is a purine analog where the sulfur atom of the widely used anticancer and immunosuppressive drug 6-mercaptopurine is replaced by a selenium atom. Organoselenium compounds have garnered significant interest in cancer research due to their potential pro-oxidant and apoptosis-inducing properties. While data on this compound is sparse, this guide aims to provide a thorough understanding of its potential anticancer effects by examining related compounds and its thio-analog, 6-mercaptopurine.

Data Presentation: Cytotoxicity of this compound Derivatives

For researchers investigating this compound, a primary step would be to generate comprehensive cytotoxicity data. The following table is a template that can be used to structure such findings.

| Cancer Cell Line | Compound | Assay Duration (hrs) | IC50 (µM) | Reference |

| e.g., L-5178Y (Murine Leukemia) | This compound Arabinoside | Not Specified | Data Not Available | (Chu et al., 1975)[1] |

| e.g., MCF-7 (Breast Cancer) | This compound | 72 | To be determined | |

| e.g., A549 (Lung Cancer) | This compound | 72 | To be determined | |

| e.g., HCT116 (Colon Cancer) | This compound | 72 | To be determined |

Potential Mechanisms of Action (Inferred from 6-Mercaptopurine)

The anticancer activity of 6-mercaptopurine is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis. It is a prodrug that is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). The proposed mechanisms, which may be shared by this compound, include:

-

Inhibition of de novo Purine Synthesis: TIMP inhibits several key enzymes in the purine biosynthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: Metabolites of 6-MP can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.

-

Induction of Apoptosis: By disrupting cellular processes, 6-MP can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

Below are diagrams illustrating these potential pathways.

Experimental Protocols

Detailed protocols for investigating the in vitro anticancer effects of a novel compound like this compound are crucial. The following are standard methodologies, widely used in cancer research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Workflow:

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.[8][9][10][11]

Key Protein Targets:

-

Caspases: Cleaved (active) forms of caspase-3, -8, and -9.

-

Bcl-2 Family: Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

PARP: Cleavage of PARP is a hallmark of apoptosis.

Workflow:

References

- 1. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 8. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Antiviral Properties of 6-Selenopurine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents with unique mechanisms of action. Nucleoside analogs have long been a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases. This technical guide delves into the antiviral properties of a specific class of these analogs: 6-selenopurine nucleosides. By replacing the oxygen or sulfur atom at the 6-position of the purine ring with selenium, these compounds exhibit modified electronic properties and biological activities. This document provides a comprehensive overview of their antiviral efficacy, proposed mechanisms of action, and the experimental methodologies used in their evaluation, with a primary focus on acyclic this compound nucleosides that have shown promising activity against herpesviruses.

Antiviral Activity of Acyclic this compound Nucleosides

A significant body of research on the antiviral properties of this compound nucleosides has focused on acyclic analogs, drawing inspiration from the clinical success of acyclovir and ganciclovir. A key study in this area synthesized and evaluated a series of acyclic selenopurine nucleosides against several herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Cytomegalovirus (HCMV)[1][2].

The quantitative data from these studies, summarizing the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), are presented in the tables below for clear comparison.

Table 1: Antiviral Activity and Cytotoxicity of Seleno-Acyclovir Analogs against HSV-1 and HSV-2[1][2]

| Compound | Modification | Virus | EC₅₀ (µM) | CC₅₀ (µM) in HEL 299 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 4a (Seleno-acyclovir) | 2-amino-6-seleno | HSV-1 | 1.47 | >100 | >68.0 |

| HSV-2 | 6.34 | >100 | >15.8 | ||

| 4b | 2,6-diseleno | HSV-1 | 10.3 | >100 | >9.7 |

| HSV-2 | 25.4 | >100 | >3.9 | ||

| 4c | 2-amino-6-seleno (N-methyl) | HSV-1 | 15.2 | >100 | >6.6 |

| HSV-2 | 41.5 | >100 | >2.4 | ||

| Acyclovir (Reference) | 2-amino-6-oxo | HSV-1 | 0.6 | 100 | 166.7 |

| HSV-2 | 1.0 | 100 | 100 |

EC₅₀: The concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%. CC₅₀: The concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Activity and Cytotoxicity of Seleno-Ganciclovir Analogs against HCMV[1][2]

| Compound | Modification | Virus | EC₅₀ (µM) | CC₅₀ (µM) in HEL 299 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 4d (Seleno-ganciclovir) | 2-amino-6-seleno | HCMV | 15.3 | >100 | >6.5 |

| 4e | 2,6-diamino | HCMV | 11.2 | >100 | >8.9 |

| 4f | 2-amino-6-methylamino | HCMV | 13.5 | >100 | >7.4 |

| Ganciclovir (Reference) | 2-amino-6-oxo | HCMV | 2.0 | 100 | 50 |

Mechanism of Action

The antiviral mechanism of acyclic this compound nucleosides is believed to mirror that of their clinically established oxygen-containing counterparts, acyclovir and ganciclovir. This mechanism is a multi-step process involving intracellular phosphorylation and subsequent inhibition of viral DNA synthesis[1].

-

Selective Phosphorylation: The initial and rate-limiting step is the monophosphorylation of the nucleoside analog. In herpesvirus-infected cells, this is primarily carried out by a virus-encoded thymidine kinase (for HSV) or a phosphotransferase (for HCMV). This selective activation in infected cells is a key determinant of the compounds' low toxicity to uninfected host cells.

-

Conversion to Triphosphate: The monophosphate form is then sequentially phosphorylated to the diphosphate and finally to the active triphosphate form by host cell kinases.

-

Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the acyclic nature of these analogs, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leads to premature chain termination and halts viral replication.

Some 2,6-diaminopurine derivatives are thought to act as prodrugs, being deaminated by cellular enzymes to the corresponding active seleno-guanine analogs[1].

Figure 1: Proposed mechanism of action for acyclic this compound nucleosides.

Experimental Protocols

The evaluation of the antiviral properties of this compound nucleosides involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Synthesis of Acyclic this compound Nucleosides

The synthesis of these compounds is a multi-step process. A general workflow is outlined below, based on the methods described in the literature[1].

Figure 2: General workflow for the synthesis of acyclic this compound nucleosides.

A detailed synthetic scheme typically involves:

-

Preparation of a Diselenide Intermediate: This is often achieved by reacting a suitable starting material, such as a bromo- or mesyl-derivative of an acyclic side chain, with selenium powder and a reducing agent like hydrazine hydrate.

-

Formation of the Glycosyl Donor: The diselenide is then converted into a more reactive species, such as a selenol or a selanylmethyl halide, which will act as the donor of the acyclic side chain.

-

Condensation with Purine Base: The glycosyl donor is condensed with a 6-chloropurine or a 2-amino-6-chloropurine anion. This is typically an SN2 reaction.

-

Functional Group Transformations: The 6-chloro group can be subsequently converted to various seleno-derivatives.

-

Deprotection: Any protecting groups used on the hydroxyl functions of the acyclic side chain are removed to yield the final nucleoside analog.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates and grown to confluency.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units).

-

Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A no-drug control is included.

-

Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) to prevent the spread of progeny virus through the liquid medium, thus localizing the infection to form discrete plaques. The plates are then incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The plaques, which appear as clear zones against a background of stained cells, are counted.

-

EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic concentration of the test compounds.

-

Cell Seeding: Host cells (e.g., HEL 299) are seeded in 96-well plates and allowed to attach and grow.

-

Compound Treatment: The cells are exposed to serial dilutions of the test compounds for a period that mimics the duration of the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

CC₅₀ Determination: The CC₅₀ value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Future Directions and Conclusion

The study of this compound nucleosides as antiviral agents is a promising area of research. The data presented here for acyclic analogs demonstrate potent activity against herpesviruses, validating the bioisosteric replacement of oxygen with selenium as a viable strategy in antiviral drug design. However, the scope of research in this specific area remains somewhat limited. Future investigations should aim to:

-

Broaden the Antiviral Spectrum: Evaluate the activity of this compound nucleosides against a wider range of viruses, including RNA viruses such as influenza, HIV, and hepatitis viruses.

-

Elucidate Specific Kinase Interactions: Identify the specific viral and cellular kinases responsible for the phosphorylation of these selenium-containing analogs to better understand their metabolic activation and potential for resistance.

-

In Vivo Studies: Conduct in vivo efficacy and toxicology studies in animal models to assess the therapeutic potential and safety profile of the most promising candidates.

-

Investigate Resistance Mechanisms: Explore the potential for viruses to develop resistance to this compound nucleosides and characterize the genetic basis of such resistance.

References

6-Selenopurine's Impact on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Selenopurine (6-SP) is a selenium-containing purine analogue with demonstrated cytotoxic and antineoplastic properties. Its structural similarity to the clinically utilized thiopurine, 6-mercaptopurine (6-MP), suggests a parallel mechanism of action centered on the disruption of purine metabolism. This technical guide provides an in-depth analysis of the effects of this compound on this critical cellular pathway, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the core molecular interactions. Understanding the intricate interplay between this compound and purine biosynthesis and salvage pathways is paramount for the rational design and development of novel therapeutic agents.

Introduction to Purine Metabolism

Purine nucleotides, primarily adenosine and guanosine derivatives, are fundamental to cellular life. They serve as monomeric precursors for DNA and RNA synthesis, act as carriers of chemical energy in the form of ATP and GTP, and function as essential components of various coenzymes (e.g., NAD+, FAD, Coenzyme A). Cellular pools of purine nucleotides are maintained through two interconnected pathways: the de novo synthesis pathway and the salvage pathway.

The de novo pathway assembles purine rings from simpler precursors, such as amino acids, bicarbonate, and formate, culminating in the synthesis of inosine monophosphate (IMP). IMP then serves as a crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids, offering a more energy-efficient route to nucleotide synthesis. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).

Due to the central role of purine metabolism in cell proliferation, it has long been a target for anticancer and immunosuppressive therapies.

Mechanism of Action of this compound

This compound, like its thio-analogue 6-mercaptopurine, is a pro-drug that requires intracellular metabolic activation to exert its cytotoxic effects. The primary mechanism of action involves its conversion to 6-selenoinosine-5'-monophosphate (6-seIMP), a key fraudulent nucleotide that perturbs purine metabolism at multiple junctures.

Anabolism of this compound

The metabolic activation of this compound is initiated by the salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming 6-seIMP.

Initial Findings on 6-Selenopurine in Leukemia Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings regarding the anti-leukemic potential of 6-Selenopurine (6-SP). Given the limited direct research on this compound, this document leverages data from its close structural analog, 6-mercaptopurine (6-MP), to infer its probable mechanisms of action and biological effects. This approach is common in early-stage drug development, where the behavior of a novel compound is often predicted based on well-characterized parent molecules.

Data Presentation: Anti-leukemic Activity

Direct quantitative data, such as IC50 values for this compound in leukemia cell lines, is sparse in publicly available literature. However, early studies have established its activity, and by examining related selenium-containing compounds and its sulfur analog, 6-mercaptopurine, we can contextualize its potential potency.

Activity of this compound and Derivatives

Early preclinical studies have demonstrated the anti-tumor effects of this compound in murine leukemia models. The activity of this compound against mouse leukemia L1210 was found to be comparable to that of 6-mercaptopurine[1]. Furthermore, derivatives such as this compound arabinoside have shown cytotoxicity against murine leukemic cells (L-5178Y)[2].

| Compound | Cell Line | Species | Activity Noted |

| This compound | L1210 | Murine | Comparable to 6-mercaptopurine[1] |

| This compound Arabinoside | L-5178Y | Murine | Cytotoxic[2] |

Comparative Cytotoxicity of Related Compounds

To provide a quantitative perspective, the following table summarizes the IC50 values for the parent compound 6-thiopurine (a 6-mercaptopurine analog) and other organoselenium compounds in various human leukemia cell lines. This data suggests the potential range of efficacy for novel selenopurines.

| Compound | Cell Line | Leukemia Type | IC50 (µM) |

| 6-Thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 2.94 |

| 8-Bromo-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 9.54 |

| 8-Chloro-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 3.95 |

| 8-Fluoro-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 4.71 |

| Methylseleninic acid[4] | Leukemia (general) | - | 1 - 40 |

| 3′,5′,3,5-tetratrifluoromethyl-diphenyl diselenide[5] | HL-60 | Human Promyelocytic Leukemia | 8 |

| N,N'-((diselanediylbis(2,1-phenylene))bis(methylene))di(ethaneamine)[5] | K562 | Chronic Myelogenous Leukemia | 15 |

| Selenium-containing quinazoline[6] | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 2.99 |

Inferred Mechanism of Action and Signaling Pathways

Based on extensive research into its analog 6-mercaptopurine, this compound is hypothesized to exert its anti-leukemic effects through a multi-faceted approach involving metabolic disruption and the induction of cellular stress pathways.

Metabolic Disruption and DNA Incorporation

6-mercaptopurine is a purine analog that interferes with nucleic acid synthesis[2]. It is metabolized into active forms, such as thioinosine monophosphate (TIMP), which can be incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells[2]. It is highly probable that this compound follows a similar metabolic activation pathway, resulting in its incorporation into nucleic acids and subsequent cell death.

Induction of Energetic Stress and Apoptosis

Studies on 6-mercaptopurine have shown that it can induce energetic failure in leukemic T-cells by depleting intracellular ATP[7]. This leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK then inhibits the mTOR signaling pathway, which is crucial for cell growth and proliferation[7]. This cascade ultimately results in apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in leukemia models.

Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed leukemia cell lines (e.g., Jurkat, K562, REH) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Plate leukemia cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat leukemia cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Analyze the DNA content of the cells by flow cytometry and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, Caspase-3, PARP, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the initial in vitro evaluation of a novel anti-leukemic compound like this compound.

Conclusion and Future Directions

The initial findings, largely inferred from its close analog 6-mercaptopurine, suggest that this compound is a promising candidate for further investigation as an anti-leukemic agent. Its potential to induce cytotoxicity in leukemia cells at potencies comparable to established drugs warrants a more in-depth preclinical evaluation. Future studies should focus on determining the precise IC50 values of this compound across a broad panel of leukemia cell lines, validating the inferred mechanisms of action, and assessing its efficacy and toxicity in in vivo leukemia models. Such data will be critical for advancing this compound through the drug development pipeline.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efforts in redesigning the antileukemic drug 6-thiopurine: decreasing toxic side effects while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium-Containing Agents Acting on Cancer—A New Hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium-Based Drug Development for Antioxidant and Anticancer Activity [mdpi.com]

- 7. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Selenopurine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Selenopurine (6-SP) is a synthetic purine analog that incorporates selenium, a trace element with known anti-cancer properties. As a bioisostere of the clinically used antimetabolite 6-mercaptopurine (6-MP), this compound is a compound of significant interest in cancer research and drug development. Its proposed mechanism of action involves its metabolic conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to evaluate its cytotoxic and apoptotic effects.

Data Presentation

The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This data is crucial for comparing its potency and selectivity.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| L1210 | Mouse Leukemia | Comparable to 6-mercaptopurine[1] |

| L-5178Y | Mouse Leukemia | Cytotoxic effects observed[1] |

| Sarcoma 180 | Mouse Sarcoma | Less effective than 6-mercaptopurine[1] |

| Note: | \multicolumn{2}{l | }{This table is illustrative. Comprehensive IC50 data for this compound across a wide range of cancer cell lines is not readily available in publicly accessible literature. Researchers are encouraged to determine IC50 values for their specific cell lines of interest.} |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of this compound.

Cell Culture and Maintenance

A fundamental aspect of in vitro experimentation is the consistent and sterile maintenance of cell cultures.

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., leukemia, breast, lung, colon cancer cell lines).

-

Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. For adherent cells, use trypsin-EDTA to detach cells from the culture flask.

Preparation of this compound Stock Solution

Proper preparation of the drug stock solution is critical for accurate dosing.

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolving: Dissolve the this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.

References

Determining the In Vitro IC50 of 6-Selenopurine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Selenopurine is a purine analog containing selenium, a trace element known for its anticancer properties. Selenocompounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[1] The determination of the IC50 value is a critical first step in the evaluation of any potential anticancer compound, providing a quantitative measure of its potency. This application note will guide researchers through the process of determining the IC50 of this compound and exploring its mechanistic basis in two widely used cancer cell lines, PC3 and A549. It has been reported that this compound is highly active against these cell lines.

Data Presentation

Based on available literature for structurally similar compounds, the following table provides estimated IC50 values for this compound in PC3 and A549 cell lines. It is crucial to experimentally verify these values.[2]

| Cell Line | Cancer Type | Estimated IC50 (µM) |

| PC3 | Prostate Cancer | ~0.68 |

| A549 | Non-Small Cell Lung Cancer | ~2.78 |

Experimental Protocols

IC50 Determination using MTT Assay

This protocol describes the determination of the IC50 value of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3]

Materials:

-

PC3 or A549 cells

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture PC3 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After 48 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration at which there is 50% inhibition of cell viability, using a suitable software like GraphPad Prism.

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells.

Materials:

-

PC3 or A549 cells treated with this compound (at IC50 concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection by flow cytometry.

Investigation of Signaling Pathways by Western Blotting

This protocol outlines the analysis of key proteins in the PI3K/Akt and MAPK signaling pathways to investigate the mechanism of action of this compound.

Materials:

-

PC3 or A549 cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Protein Extraction:

-

Treat cells with this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence reagent and imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation.

-

Signaling Pathway Analysis Workflow

Caption: Western blot workflow for signaling pathway analysis.

Mechanism of Action: Signaling Pathways

Selenium compounds are known to exert their anticancer effects through the modulation of various signaling pathways. Based on studies of related compounds, this compound is hypothesized to induce apoptosis in cancer cells by affecting the PI3K/Akt and/or MAPK pathways.